Sparsomycin
Overview
Description
Sparsomycin is an antitumor antibiotic produced by Streptomyces sparsogenes . It inhibits protein synthesis in 70S and 80S ribosomal systems . It was initially discovered as a metabolite of the bacterium Streptomyces sparsogenes . It binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition .
Synthesis Analysis
The total synthesis of Sparsomycin has been achieved using cysteine and serine inversion . The molecule is composed from building bricks, fragments of the molecule . Each fragment contains less functionalities of Sparsomycin .Molecular Structure Analysis
Sparsomycin has a molecular formula of C13H19N3O5S2 . It belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sparsomycin include diastereoselective oxidation of sulfide, sulfenylation, and coupling of 6-methyluracylacryllic acid with monooxo-dithioacetal amine .Physical And Chemical Properties Analysis
Sparsomycin has a molecular weight of 361.44 . It should be stored at -20°C, protected from light, and stored under nitrogen .Scientific Research Applications
Potentiation of Antitumor Activity
Sparsomycin, an antibiotic derived from Streptomyces, has been observed to potentiate the antitumor activity of cisplatin, particularly in leukemia models. Studies involving its analogues indicate a potential for reduced toxicity and increased effectiveness, emphasizing its role in enhancing the efficacy of existing cancer treatments (Żylicz, Hofs, & Wagener, 1989).
Interaction with Ribosomes
The molecular mechanism of Sparsomycin involves binding to ribosomes and inhibiting peptide bond formation, a critical step in protein synthesis. This interaction, particularly at the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes, is pivotal for its antitumor effects. The antibiotic's unique mode of action has made it a valuable tool for studying the protein biosynthesis machinery (Porse et al., 1999).
Biosynthesis Studies
Research into the biosynthesis of Sparsomycin has provided insights into its structure and the pathways involved in its production by Streptomyces sparsogenes. Understanding the biosynthetic pathways is crucial for exploring synthetic production methods and developing new derivatives with potentially improved therapeutic profiles (Parry, Li, & Gomez, 1992).
Ribosomal Translocation Promotion
Sparsomycin has been shown to promote ribosomal translocation, a critical process in protein synthesis. Modifying the configurations of Sparsomycin can significantly affect this activity, indicating the potential for creating derivatives with enhanced or targeted biological functions (Li et al., 2011).
Antibiotic and Antitumor Properties
Sparsomycin's broad-spectrum antibiotic and antitumor properties have been extensively studied, highlighting its effectiveness against bacteria, Archaea, Eucarya, and various cancer cell lines. These studies are integral in understanding its therapeutic potential and the scope of its application in medical treatment (Zhang et al., 2017).
Safety And Hazards
Sparsomycin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
properties
IUPAC Name |
(E)-N-[(2S)-1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZIVIOZDNKEQ-RVUDUMFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Upjohn Antibiotic 155b1t | |
CAS RN |
1404-64-4 | |
Record name | SPARSOMYCIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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